Galleria defensin
Description
Galleria defensin is a cationic antimicrobial peptide (AMP) derived from the hemolymph of Galleria mellonella larvae (greater wax moth). It is a critical component of the insect's innate immune system, produced in response to bacterial or fungal infections. Structurally, this compound is stabilized by three disulfide bonds formed by six conserved cysteine residues, a hallmark of the defensin family. It exhibits broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria like Legionella dumoffii, by disrupting cell membrane integrity and inducing intracellular damage .
Key properties of this compound include:
- Molecular Weight: ~4 kDa (30–72 amino acid residues) .
- Mechanism: Binds to anionic bacterial membranes via electrostatic interactions, leading to pore formation, cytoplasmic leakage, and cell death .
- Expression: Induced upon immune challenge; purified via methanol extraction and C18 column chromatography .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
DTLIGSCVWGATNYTSDCNAECKRRGYKGGHCGSFLNVNCWCE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Galleria defensin shares functional and structural similarities with other AMPs but also exhibits unique features. Below is a comparative analysis with human β-defensins, cecropins, and apolipophorin III (apoLp-III):
Table 1: Structural and Functional Comparison of this compound with Other Antimicrobial Peptides/Proteins
Key Findings from Comparative Studies
Potency Against Legionella :
- This compound (40 μg/mL) reduces L. dumoffii survival by 30%, while apoLp-III (0.4 mg/mL) achieves similar efficacy. However, their combined use or supplementation with choline increases activity by 3.8-fold, suggesting synergistic effects .
- Human β-defensin-3 (hBD-3) shows higher intrinsic potency (10 μg/mL) but is less effective against Legionella due to bacterial resistance mechanisms targeting eukaryotic AMPs .
Structural Determinants of Activity :
- Unlike cecropins (α-helical), this compound relies on disulfide bonds for stability, enabling resistance to proteolytic degradation in hostile environments .
- ApoLp-III lacks direct bactericidal activity but potentiates defensin function by binding to lipopolysaccharides (LPS), facilitating defensin insertion into membranes .
Mechanistic Differences: this compound: Induces irreversible cell wall damage and intracellular vacuolation in L. dumoffii (Figure 4G–K) . Cecropins: Cause rapid lysis via helix insertion into membranes .
Role of Choline: Choline supplementation in bacterial culture media enhances this compound’s activity by modifying membrane phosphatidylcholine content, increasing peptide accessibility .
Table 2: Advantages and Limitations of this compound vs. Other AMPs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
